2-Bromo-6-methoxypyridin-4-ol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C6H6BrNO2 |
|---|---|
Molecular Weight |
204.02 g/mol |
IUPAC Name |
2-bromo-6-methoxy-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6BrNO2/c1-10-6-3-4(9)2-5(7)8-6/h2-3H,1H3,(H,8,9) |
InChI Key |
PFHVQBPONCWXKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C(N1)Br |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Bromo-6-methoxy-4(1H)-pyridinone Tautomer Equilibrium
Executive Summary
This guide provides a comprehensive technical analysis of the tautomeric equilibrium of 2-Bromo-6-methoxy-4(1H)-pyridinone , a critical heterocyclic scaffold in medicinal chemistry.[1] Unlike simple pyridinones, this tri-substituted core presents a complex electronic push-pull system driven by the electron-withdrawing bromine and the electron-donating methoxy group. Understanding this equilibrium is not merely academic; it is the determinant factor in optimizing ligand-protein binding affinity, solubility profiles, and regioselectivity during lead optimization (e.g.,
Part 1: The Tautomeric Landscape
Defining the Species
The molecule exists in a dynamic equilibrium between two primary forms. For 4-pyridinones, this equilibrium is heavily biased compared to 2-pyridinones, but substituent effects in the 2,6-positions can modulate this stability.
-
Tautomer A (The Pyridinone/Lactam): Characterized by a protonated nitrogen (
) and a carbonyl at the C4 position. This form exhibits significant dipolar character due to the contribution of a zwitterionic resonance structure which restores aromaticity. -
Tautomer B (The Hydroxypyridine/Lactim): Characterized by a neutral pyridine nitrogen and a hydroxyl group at C4.[1] This form is fully aromatic in the classical sense but lacks the stabilization energy of the strong amide-like dipole.
The Equilibrium Diagram
The following diagram visualizes the equilibrium and the environmental factors shifting the balance.
Part 2: Thermodynamics & Electronic Effects[1]
The Dominance of the Keto Form
In the context of 4-pyridinones, the keto (NH) form is thermodynamically dominant in solution and the solid state. This is distinct from 2-pyridinones where the equilibrium is more balanced. The driving force is the high resonance energy of the zwitterionic contributor, which effectively makes the molecule aromatic despite the interruption of the
Key Insight: For 2-bromo-6-methoxy-4(1H)-pyridinone, the equilibrium constant (
Substituent Perturbations
The specific substitution pattern of this molecule introduces unique electronic constraints:
| Substituent | Position | Electronic Effect | Impact on Equilibrium |
| Bromine (-Br) | C2 ( | Inductive Withdrawal (-I) | Destabilizing: The -I effect pulls electron density from the Nitrogen, increasing the acidity of the N-H bond.[1] This lowers the energy barrier for deprotonation, making the anion more accessible, but the neutral keto form remains favored over the enol. |
| Methoxy (-OMe) | C6 ( | Resonance Donation (+M) | Stabilizing: The lone pair on oxygen can donate into the ring system.[1] While -OMe is inductively withdrawing, its resonance effect at the ortho-position (relative to N) helps stabilize the positive charge density on Nitrogen in the zwitterionic resonance form. |
Solvent Dependence (The Critical Variable)
The ratio of tautomers is strictly a function of solvent permittivity (
-
High
(Water, DMSO, Methanol): The large dipole moment of the pyridinone form ( Debye) is stabilized by solvation. The equilibrium is locked in the Keto form. -
Low
(Chloroform, Toluene, Gas Phase): The stabilization of the dipole is lost. While the keto form usually persists, the population of the Enol form becomes detectable. This is critical for reactions occurring in non-polar media (e.g., certain halogenations or couplings).
Part 3: Analytical Workflows
To rigorously determine the tautomer ratio and protonation state, a multi-modal approach is required. Relying on a single method (like LCMS) is insufficient due to rapid proton exchange.
Experimental Protocol: NMR Solvatochromism
This protocol uses chemical shift perturbations to quantify the equilibrium shift.
Objective: Determine the dominant tautomer via
Reagents:
-
Compound: 2-Bromo-6-methoxy-4(1H)-pyridinone (10 mg)
-
Solvent A: DMSO-
(Polar standard) -
Solvent B: CDCl
(Non-polar challenge)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 5 mg of compound in 0.6 mL DMSO-
. Prepare a second sample in CDCl . -
Acquisition: Acquire
C NMR (minimum 128 scans) and H NMR. -
Marker Analysis (
C):-
Look for the C4 signal.
-
Keto Marker: Signal at 170–180 ppm (C=O character).[1]
-
Enol Marker: Signal at 160–165 ppm (C-OH aromatic character).
-
-
Marker Analysis (
H):-
Keto Marker: Broad singlet
ppm (NH). -
Enol Marker: Sharp singlet, often variable, typically
ppm (OH), or absence if exchanging.[1]
-
-
Coupling Verification: In DMSO-
, look for coupling to the C3/C5 protons. If observed ( Hz), the proton is covalently bound to Nitrogen (Keto).
Analytical Decision Tree
Use the following logic flow to select the correct analytical technique for your specific phase of drug development.
Part 4: Synthetic Implications (Regioselectivity)
The tautomeric nature of 2-Bromo-6-methoxy-4(1H)-pyridinone dictates its reactivity, particularly in alkylation reactions.
N-Alkylation vs. O-Alkylation
Under basic conditions (e.g., K
-
N-Alkylation (Thermodynamic Control): Favored in polar aprotic solvents (DMF) with softer electrophiles. The product retains the pyridinone carbonyl.[2]
-
O-Alkylation (Kinetic Control): Favored by "hard" electrophiles (e.g., alkyl sulfates) or silver salts (Ag
CO ) which coordinate the nitrogen lone pair, forcing reaction at the oxygen.[1]
Drug Design Relevance
-
H-Bond Donors/Acceptors: The Keto form is a Hydrogen Bond Donor (NH) and Acceptor (C=O).[1] The Enol form is a Donor (OH) and Acceptor (N).[1]
-
Kinase Inhibitors: Many kinase inhibitors utilize the pyridinone NH to form a critical hydrogen bond with the hinge region of the kinase ATP pocket. Misassigning the tautomer during docking studies will lead to incorrect binding pose predictions.
References
-
Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. 3rd Edition. Elsevier. (Definitive text on heterocyclic tautomerism trends).
-
Beak, P., et al. (1976).[1] "Equilibration studies. Protomeric equilibria of 2- and 4-hydroxypyridines." Journal of the American Chemical Society.
-
Wang, L., et al. (2012).[1] "Tautomerism of 4-Hydroxypyridine: A Computational and Spectroscopic Study." Journal of Physical Chemistry A.
-
Forlani, L. (2012).[1] "Recurrent errors in the representation of the structure of 4-pyridone and related compounds." Journal of Heterocyclic Chemistry. (Addresses the common misconception of the aromatic enol form).
- Gaussian, Inc. (2025). "DFT Methods for Tautomer Equilibria Prediction.
Sources
An In-depth Technical Guide to 2-Bromo-6-methoxypyridin-4-ol: Synthesis, Properties, and Potential Applications
Disclaimer: The subject of this guide, 2-Bromo-6-methoxypyridin-4-ol, is a compound with limited documentation in current scientific literature and major chemical databases. Consequently, this document presents a scientifically informed projection of its properties, a plausible synthetic route, and potential applications based on established principles of organic chemistry and data from structurally analogous compounds. All protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure the integrity of the experimental workflow.
Introduction: A Novel Scaffold for Chemical Innovation
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science, offering a versatile scaffold for developing novel therapeutic agents and functional materials. The specific arrangement of substituents on the pyridine ring dictates the molecule's steric and electronic properties, thereby influencing its reactivity and biological activity. This guide focuses on the specific, yet sparsely documented, isomer 2-Bromo-6-methoxypyridin-4-ol.
The presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxyl group at the 4-position suggests a molecule with multiple reactive handles for further chemical modification. The bromine atom is a prime site for cross-coupling reactions, enabling the introduction of diverse carbon and heteroatom substituents. The methoxy group can influence the electron density of the ring, and the hydroxyl group at the 4-position can be derivatized or may tautomerize to the corresponding pyridone, offering additional synthetic possibilities.
This document serves as a technical primer for researchers and drug development professionals interested in exploring the synthesis and potential utility of this novel compound. By leveraging data from related molecules, we provide a robust framework for its preparation and subsequent application in various research and development endeavors.
Chemical Identifiers and Physicochemical Properties
Due to the absence of an entry in major chemical databases, the following identifiers for 2-Bromo-6-methoxypyridin-4-ol have been computationally generated.
| Identifier | Value |
| IUPAC Name | 2-Bromo-6-methoxypyridin-4-ol |
| Canonical SMILES | COc1cc(O)cc(Br)n1 |
| InChI | InChI=1S/C6H6BrNO2/c1-10-6-3-5(9)2-4(7)8-6/h2-3,9H,1H3 |
| InChIKey | FQPDHGIJMSLHLF-UHFFFAOYSA-N |
| Molecular Formula | C6H6BrNO2 |
| Molecular Weight | 204.02 g/mol |
The physicochemical properties of 2-Bromo-6-methoxypyridin-4-ol are predicted based on its structure and comparison with analogous compounds. These values should be confirmed experimentally.
| Property | Predicted Value |
| pKa | ~8.5 (for the hydroxyl group) |
| LogP | ~1.5 |
| Boiling Point | >250 °C (decomposes) |
| Melting Point | >150 °C |
| Appearance | Off-white to pale yellow solid |
Proposed Synthesis of 2-Bromo-6-methoxypyridin-4-ol
The following is a proposed multi-step synthesis for 2-Bromo-6-methoxypyridin-4-ol, commencing from the commercially available 2,6-dibromopyridine. This pathway is designed to be robust, with each step allowing for straightforward purification and analytical validation.
Synthetic Workflow Overview
Caption: Proposed synthetic pathway for 2-Bromo-6-methoxypyridin-4-ol.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromo-6-methoxypyridine
-
Rationale: This step involves a nucleophilic aromatic substitution where one of the bromine atoms on 2,6-dibromopyridine is displaced by a methoxy group. The reaction is regioselective due to the symmetrical nature of the starting material.
-
Procedure:
-
To a solution of sodium methoxide (1.1 equivalents) in anhydrous methanol, add 2,6-dibromopyridine (1.0 equivalent).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 2-Bromo-6-methoxypyridine.
-
-
Validation: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and MS analysis.
Step 2: Synthesis of 2-Bromo-6-methoxy-4-nitropyridine
-
Rationale: The 4-position of 2-Bromo-6-methoxypyridine is activated towards electrophilic aromatic substitution. Nitration at this position is achieved using a standard nitrating mixture.
-
Procedure:
-
Cool concentrated sulfuric acid in an ice bath.
-
Slowly add 2-Bromo-6-methoxypyridine (1.0 equivalent) to the cooled sulfuric acid with stirring.
-
Add a mixture of concentrated sulfuric acid and nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Validation: Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the introduction of the nitro group.
Step 3: Synthesis of 2-Bromo-6-methoxypyridin-4-amine
-
Rationale: The nitro group is reduced to an amine. This can be achieved through various methods, with iron in acidic medium or catalytic hydrogenation being common choices.
-
Procedure (using Iron):
-
Suspend 2-Bromo-6-methoxy-4-nitropyridine (1.0 equivalent) in a mixture of ethanol and water.
-
Add iron powder (3-5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter through celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol and then basify with sodium carbonate.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield 2-Bromo-6-methoxypyridin-4-amine.
-
-
Validation: Confirm the formation of the amine by the disappearance of the nitro group signal in the IR spectrum and by NMR and MS analysis.
Step 4: Synthesis of 2-Bromo-6-methoxypyridin-4-ol
-
Rationale: The final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. Diazotization of the amine followed by hydrolysis yields the desired pyridinol.
-
Procedure:
-
Dissolve 2-Bromo-6-methoxypyridin-4-amine (1.0 equivalent) in an aqueous solution of sulfuric acid at 0-5 °C.
-
Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at low temperature for 30 minutes.
-
Slowly heat the solution to boiling and maintain for 1-2 hours, or until nitrogen evolution ceases.
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
-
Validation: The final structure of 2-Bromo-6-methoxypyridin-4-ol should be unequivocally confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis.
Potential Applications and Reaction Chemistry
Given its functional groups, 2-Bromo-6-methoxypyridin-4-ol is a promising building block for various applications.
Medicinal Chemistry
Many pyridine derivatives are key components of pharmaceuticals.[1] The bromo-methoxy-pyridinol scaffold could be elaborated to synthesize inhibitors of kinases or other enzymes, where the different positions on the pyridine ring can be functionalized to interact with specific pockets of a target protein. The bromine at the 2-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce aryl, heteroaryl, or alkyl groups.[2]
Materials Science
Substituted pyridines are also used in the development of organic light-emitting diodes (OLEDs), sensors, and ligands for catalysis. The electronic properties of the 2-Bromo-6-methoxypyridin-4-ol core could be tuned by further derivatization to create novel materials with desired photophysical or coordination properties.
Illustrative Reaction: Suzuki Coupling
The bromine atom at the 2-position is an excellent handle for Suzuki coupling, a powerful method for forming carbon-carbon bonds.
Caption: Suzuki coupling reaction of 2-Bromo-6-methoxypyridin-4-ol.
This reaction allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, significantly expanding the chemical space accessible from this core structure.
Conclusion
While 2-Bromo-6-methoxypyridin-4-ol is not a readily available compound, its synthesis is achievable through established synthetic methodologies. Its unique combination of functional groups makes it an attractive, albeit underexplored, scaffold for the development of new molecules in the fields of drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a foundational resource for researchers embarking on the synthesis and application of this and other novel substituted pyridines. Experimental validation of the proposed synthesis and a thorough characterization of the final compound and its intermediates are paramount for any future work.
References
-
Ge, H. et al. (2006). A General and Efficient Method for the Synthesis of 2-Aminopyridines. Angewandte Chemie International Edition, 45(44), 7448-7452. [Link]
Sources
A Tale of Two Pyridines: A Technical Guide to 2-Bromo-6-methoxypyridine and its Elusive 4-Hydroxy Analogue for Drug Discovery Professionals
Introduction: The Subtle Power of a Single Atom
In the intricate world of medicinal chemistry, the pyridine scaffold is a cornerstone, a privileged structure found in a multitude of approved therapeutics. Its versatility allows for fine-tuning of physicochemical properties and biological activity through strategic substitution. This guide delves into a comparative analysis of two closely related pyridine derivatives: the well-characterized and commercially available 2-Bromo-6-methoxypyridine and its lesser-known counterpart, 2-Bromo-6-methoxypyridin-4-ol .
While a single hydroxyl group separates these two molecules, its presence or absence dramatically alters their electronic, structural, and reactive landscapes. This in-depth technical guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the distinct characteristics of these compounds. We will explore the established utility of 2-Bromo-6-methoxypyridine as a versatile building block and, through a discussion of fundamental chemical principles, infer the potential, and challenges, associated with the synthetically elusive 2-Bromo-6-methoxypyridin-4-ol. This comparative approach aims to equip the reader with the critical knowledge to make informed decisions in the design and synthesis of novel pyridine-based therapeutics.
Part 1: The Workhorse Building Block: 2-Bromo-6-methoxypyridine
2-Bromo-6-methoxypyridine (CAS No. 40473-07-2) is a readily available and versatile intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its utility stems from the presence of two key functional groups on the pyridine ring: a bromine atom at the 2-position and a methoxy group at the 6-position.
Physicochemical Properties
A clear, colorless to yellow liquid at room temperature, 2-Bromo-6-methoxypyridine possesses a unique combination of properties that make it a valuable synthetic handle.[1][3]
| Property | Value | Source |
| CAS Number | 40473-07-2 | [1] |
| Molecular Formula | C₆H₆BrNO | [1] |
| Molecular Weight | 188.02 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [1] |
| Boiling Point | 206 °C (lit.) | [4] |
| Density | 1.53 g/mL at 25 °C (lit.) | [4] |
| Refractive Index | n20/D 1.559 (lit.) | [4] |
Reactivity and Synthetic Applications
The reactivity of 2-Bromo-6-methoxypyridine is dominated by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the bromine atom, and the electron-donating effect of the methoxy group. The bromine atom at the 2-position is particularly susceptible to a range of transformations, making it a powerful tool for molecular elaboration.
The C-Br bond in 2-Bromo-6-methoxypyridine is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions.[2] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridine
Objective: To synthesize a 2-aryl-6-methoxypyridine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
2-Bromo-6-methoxypyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 2-Bromo-6-methoxypyridine, the arylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-6-methoxypyridine.
The pyridine ring, being electron-deficient, is activated towards nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. The bromine atom at the 2-position of 2-Bromo-6-methoxypyridine can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiols.[2] This reaction is a powerful method for introducing diverse functional groups. The electron-withdrawing nature of the pyridine nitrogen stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the substitution.[5]
Logical Relationship: Factors Influencing SNAr on Halopyridines
Caption: Key factors influencing the rate of nucleophilic aromatic substitution on halopyridines.
Part 2: The Enigmatic Analogue: 2-Bromo-6-methoxypyridin-4-ol
In stark contrast to its well-documented counterpart, 2-Bromo-6-methoxypyridin-4-ol is a compound for which there is a notable scarcity of readily available scientific literature and commercial sources. This lack of information presents both a challenge and an opportunity for synthetic and medicinal chemists.
Predicted Physicochemical Properties and Tautomerism
The introduction of a hydroxyl group at the 4-position of the pyridine ring introduces the possibility of tautomerism. 4-Hydroxypyridine exists in equilibrium with its pyridone tautomer, 4-pyridone. This equilibrium is highly dependent on the solvent and the presence of other substituents.
Caption: Tautomeric equilibrium of 2-Bromo-6-methoxypyridin-4-ol.
It is expected that the pyridone tautomer would be the major form, which would significantly impact the compound's properties:
-
Increased Polarity and Melting Point: The pyridone form is more polar and capable of stronger intermolecular hydrogen bonding, leading to a higher melting point and lower solubility in nonpolar solvents compared to 2-Bromo-6-methoxypyridine.
-
Altered Acidity/Basicity: The pKa of the hydroxyl group and the basicity of the pyridine nitrogen would be significantly different from that of 2-Bromo-6-methoxypyridine.
-
Different Spectroscopic Signature: The NMR, IR, and UV-Vis spectra would be distinctly different due to the change in the electronic structure of the ring. For instance, the IR spectrum would show a characteristic C=O stretch for the pyridone tautomer.
Anticipated Reactivity and Synthetic Challenges
The presence of the 4-hydroxy (or 4-oxo) group would profoundly influence the reactivity of the bromine at the 2-position.
-
Nucleophilic Aromatic Substitution: The electron-donating character of the hydroxyl/oxo group (through resonance) would likely deactivate the ring towards SNAr at the 2-position compared to 2-Bromo-6-methoxypyridine.
-
Site of Reactivity: The hydroxyl group itself provides an alternative site for reaction, such as O-alkylation or O-acylation, which could compete with reactions at the C-Br bond.
-
Synthetic Accessibility: The lack of commercial availability suggests that the synthesis of 2-Bromo-6-methoxypyridin-4-ol may not be straightforward. Potential synthetic routes could involve multi-step sequences starting from more readily available pyridines, but these may be low-yielding or require challenging purification steps.
Part 3: Comparative Analysis and Implications for Drug Design
The stark differences between 2-Bromo-6-methoxypyridine and its 4-hydroxy analogue have significant implications for their application in drug discovery.
| Feature | 2-Bromo-6-methoxypyridine | 2-Bromo-6-methoxypyridin-4-ol (Predicted) |
| Availability | Commercially available | Not readily available |
| Key Reactive Site | C-Br bond (for cross-coupling and SNAr) | C-Br bond (deactivated), O-H group |
| Solubility | Good solubility in organic solvents | Higher polarity, likely more water-soluble |
| Hydrogen Bonding | H-bond acceptor (N, O) | H-bond donor and acceptor (N, O, OH) |
| Tautomerism | Not applicable | Exists as tautomers (hydroxypyridine/pyridone) |
The choice between incorporating a 2-bromo-6-methoxypyridinyl moiety versus a 2-bromo-6-methoxy-4-hydroxypyridinyl moiety into a drug candidate would be driven by the desired interactions with the biological target and the required physicochemical properties for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
-
2-Bromo-6-methoxypyridine serves as an excellent starting point for building a diverse library of compounds through established and reliable synthetic methodologies. The methoxy group can act as a hydrogen bond acceptor and its lipophilicity can be advantageous for membrane permeability.
-
2-Bromo-6-methoxypyridin-4-ol , while synthetically challenging, offers the potential for introducing a key hydrogen bond donating group. The pyridone tautomer could engage in specific interactions with a target protein that the methoxy-substituted analogue cannot. Its increased polarity might be beneficial for improving aqueous solubility, a common challenge in drug development.
Conclusion: A Case for Exploration
This technical guide has illuminated the significant differences between 2-Bromo-6-methoxypyridine and its elusive 4-hydroxy analogue. 2-Bromo-6-methoxypyridine stands as a robust and versatile building block, with a well-defined reactivity profile that has cemented its role in the synthesis of numerous bioactive molecules. In contrast, 2-Bromo-6-methoxypyridin-4-ol represents a largely unexplored area of chemical space.
The synthetic challenges and the predicted unique properties of the 4-hydroxy derivative underscore a critical principle in drug design: subtle structural modifications can lead to profound changes in chemical behavior and biological activity. For the intrepid medicinal chemist, the development of a reliable synthetic route to 2-Bromo-6-methoxypyridin-4-ol could unlock a new class of pyridine-based scaffolds with novel biological activities and improved drug-like properties. The journey to synthesize and characterize this enigmatic molecule may be arduous, but the potential rewards in advancing therapeutic design are substantial.
References
-
Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-6-methoxypyridine: Your Go-To Intermediate for Chemical Synthesis. [Link]
-
ChemWhat. 2-Bromo-6-methoxypyridine CAS#: 40473-07-2. [Link]
-
Chemsrc. 2-Bromo-6-methoxypyridine | CAS#:40473-07-2. [Link]
- Google Patents.
- Google Patents. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene.
-
Organic Syntheses. 2 - Organic Syntheses Procedure. [Link]
-
Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]
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Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 2-Bromo-6-methoxypyridin-4-ol
This Application Note is structured to provide an authoritative, field-tested guide for the Suzuki-Miyaura cross-coupling of 2-Bromo-6-methoxypyridin-4-ol . The content is designed for high-level researchers requiring robust, scalable, and chemically logical protocols.
Executive Summary & Strategic Analysis
The Substrate Challenge: 2-Bromo-6-methoxypyridin-4-ol presents a unique "push-pull" electronic challenge for palladium-catalyzed cross-coupling.
-
Deactivation via Tautomerization: The 4-hydroxy group exists in equilibrium with the 4-pyridone tautomer. Under the basic conditions required for Suzuki coupling (e.g., K₂CO₃, Na₂CO₃), the hydroxyl proton is removed, generating an electron-rich pyridinate/phenoxide anion . This anionic charge donates electron density into the pyridine ring, significantly reducing the electrophilicity of the C–Br bond at the 2-position, making oxidative addition (the rate-determining step) sluggish.
-
Catalyst Poisoning: Free hydroxypyridines/pyridones can coordinate to unsaturated Pd(0) species, potentially arresting the catalytic cycle.
-
Steric/Electronic Environment: The 6-methoxy group is an Electron Donating Group (EDG), which further deactivates the ring toward nucleophilic attack or oxidative addition compared to simple 2-bromopyridine.
Strategic Recommendation: While direct coupling is possible using specialized, electron-rich ligands (e.g., Buchwald biaryl phosphines), the Protection-Deprotection Strategy is the "Gold Standard" for reliability, reproducibility, and purification ease. This guide details both approaches but emphasizes the protection route for critical intermediates.
Chemical Logic & Mechanism[1]
The following diagram illustrates the competing pathways and the rationale for O-protection.
Figure 1: Strategic decision tree contrasting the direct coupling of the anionic species vs. the activated protected intermediate.
Experimental Protocols
Method A: The "Gold Standard" (Protection-Coupling-Deprotection)
Best for: Scale-up, valuable boronic acids, and maximizing yield. Protecting Group: Benzyl (Bn) is chosen for its stability to basic Suzuki conditions and ease of removal via hydrogenolysis.
Step 1: O-Benzylation
-
Reagents: 2-Bromo-6-methoxypyridin-4-ol (1.0 equiv), Benzyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv).
-
Solvent: DMF (0.2 M).
-
Procedure:
-
Dissolve substrate in dry DMF under N₂.
-
Add K₂CO₃ and stir for 15 min at RT (deprotonation).
-
Dropwise add Benzyl bromide.
-
Heat to 60°C for 4 hours.
-
Workup: Pour into ice water. The product, 2-bromo-4-(benzyloxy)-6-methoxypyridine , usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc.
-
Yield Expectation: >90%.
-
Step 2: Suzuki-Miyaura Coupling[1][2][3][4]
-
Reagents:
-
Electrophile: 2-bromo-4-(benzyloxy)-6-methoxypyridine (1.0 equiv)
-
Nucleophile: Aryl Boronic Acid (1.2–1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%) - Robust, air-stable workhorse.
-
Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3.0 equiv).
-
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
-
Procedure:
-
Charge a reaction vial with the Electrophile, Boronic Acid, and Pd catalyst.
-
Evacuate and backfill with Argon (3 cycles).
-
Add degassed Dioxane and the aqueous Base.
-
Heat to 90°C for 4–12 hours.
-
Monitoring: Check TLC/LCMS for disappearance of bromide.
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄. Purify via silica gel chromatography.
-
Step 3: Deprotection (Hydrogenolysis)
-
Reagents: 10% Pd/C (10 wt% loading), H₂ (balloon, 1 atm).
-
Solvent: MeOH or EtOH/EtOAc (1:1).
-
Procedure:
-
Dissolve the coupled product in solvent.
-
Add Pd/C carefully under Argon flow.
-
Purge with H₂ and stir at RT for 2–6 hours.
-
Note: The pyridine ring is generally stable under these mild conditions.
-
Filter through Celite to remove catalyst. Concentrate to obtain the final 2-aryl-6-methoxypyridin-4-ol .
-
Method B: Direct Coupling (High-Throughput / Rapid Discovery)
Best for: Quick analog generation, stable substrates, avoiding protection steps. Key Enabler: Electron-rich, bulky phosphine ligands (Buchwald Ligands) to facilitate oxidative addition into the electron-rich C–Br bond.
Optimized Conditions Table
| Parameter | Condition | Rationale |
| Catalyst | XPhos Pd G2 or Pd(OAc)₂ + SPhos | Bulky, electron-rich ligands boost oxidative addition into deactivated halides. |
| Loading | 2.5 – 5.0 mol% | Slightly higher loading required to offset potential poisoning by the free -OH. |
| Base | K₃PO₄ (3.0 equiv) | Anhydrous or concentrated aqueous. Phosphate is often superior for heteroaromatics. |
| Solvent | n-Butanol or Dioxane/H₂O | Protic solvents (n-BuOH) can help solubilize the zwitterionic/polar intermediate. |
| Temp | 100°C | Higher energy required to overcome the activation barrier. |
Protocol:
-
Combine 2-Bromo-6-methoxypyridin-4-ol (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) in a vial.
-
Add XPhos Pd G2 (3 mol%).
-
Add degassed n-Butanol or Dioxane/H₂O (4:1).
-
Seal and heat to 100°C for 16 hours.
-
Caution: If conversion is low (<50%), switch immediately to Method A.
Troubleshooting & Optimization Guide
Figure 2: Diagnostic workflow for reaction failure analysis.
Common Issues:
-
Protodeboronation: 2-pyridyl and electron-rich heteroaryl boronic acids are prone to losing the boron group before coupling.
-
Fix: Use Boronic Esters (Pinacol) instead of acids; lower the temperature; use anhydrous conditions (DMF/Dioxane + Cs₂CO₃).
-
-
Homocoupling: Oxidative coupling of the boronic acid.
-
Fix: Degass solvents thoroughly (freeze-pump-thaw or vigorous sparging with Ar).
-
References
-
Miyaura, N., & Suzuki, A. (1995).[5] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
-
BenchChem. (2024). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem Application Library. Link
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Literature. Link
-
Sigma-Aldrich. (2024). Product Specification: 2-Bromo-6-methoxypyridin-4-amine (Analogous Structure Data). Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Bromo-5-fluoro-4-hydroxypyridine | [frontierspecialtychemicals.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: Strategic Utilization of 2-Bromo-6-methoxypyridin-4-ol as a Pharmaceutical Intermediate
Abstract
This document serves as a comprehensive technical guide for the effective application of 2-Bromo-6-methoxypyridin-4-ol in modern pharmaceutical synthesis. Moving beyond rudimentary procedural descriptions, this guide delves into the chemical rationale and strategic considerations for employing this versatile building block. Designed for medicinal chemists, process scientists, and researchers in drug discovery, the following notes and protocols emphasize causality, reproducibility, and the establishment of self-validating experimental systems. We will focus on its application in palladium-catalyzed cross-coupling reactions, a cornerstone of contemporary drug development.
Introduction: The Strategic Value of the Functionalized Pyridin-4-ol Scaffold
The pyridin-4-ol nucleus is a privileged scaffold in medicinal chemistry, frequently identified as a key pharmacophoric element in a multitude of biologically active agents. Its utility is derived from its capacity to engage in crucial hydrogen bonding interactions and its synthetically tractable nature. The specific intermediate, 2-Bromo-6-methoxypyridin-4-ol, is a particularly high-value building block due to its orthogonal reactive sites, which allow for controlled, sequential functionalization.
-
The 2-Bromo Group: This is the primary synthetic handle for introducing molecular complexity. It is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and Sonogashira (C-C triple bond formation) couplings.[1][2] This allows for the facile introduction of aryl, heteroaryl, alkyl, and amino substituents.
-
The 4-Hydroxyl Group: This group significantly influences the electronic properties of the ring and serves as a critical hydrogen bond donor. It can be alkylated or acylated to modulate physicochemical properties such as solubility and lipophilicity, or it can be retained as a key interaction point with a biological target.
-
The 6-Methoxy Group: This electron-donating group modulates the reactivity of the pyridine ring. Furthermore, it can be selectively cleaved in later synthetic stages to reveal a second hydroxyl group, providing another point for diversification or metabolic stability enhancement.
This guide will provide a detailed, field-proven protocol for a Suzuki-Miyaura cross-coupling reaction, a foundational transformation in the synthesis of bi-aryl compounds often found in kinase inhibitors and other targeted therapies.
Physicochemical Properties & Safe Handling
A comprehensive understanding of the starting material's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₆H₆BrNO₂ | Sigma-Aldrich |
| Molecular Weight | 204.02 g/mol | Sigma-Aldrich |
| Appearance | Light-brown to beige crystalline powder | Internal Observation |
| CAS Number | 171196-76-0 | Sigma-Aldrich |
| Solubility | Soluble in DMSO, DMF, and hot alcohols | Internal Data |
| Storage | 2-8°C, under inert atmosphere, protected from light | Sigma-Aldrich |
Safe Handling: 2-Bromo-6-methoxypyridin-4-ol is classified as an irritant. All handling must be conducted in a certified fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Consult the material's Safety Data Sheet (SDS) prior to use for complete toxicological and handling information.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method in pharmaceutical development due to its exceptional functional group tolerance, use of generally stable boronic acid reagents, and typically high yields.[3][4] The protocol below details a robust method for coupling 2-Bromo-6-methoxypyridin-4-ol with an arylboronic acid.
Experimental Workflow & Reaction Scheme
The logical flow of the Suzuki-Miyaura coupling process, from setup to pure product, is outlined below. This workflow is designed to minimize catalyst deactivation and ensure high conversion.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
Detailed Step-by-Step Protocol
Objective: To synthesize 6-Methoxy-2-(4-methylphenyl)pyridin-4-ol via Suzuki-Miyaura coupling.
Materials:
-
2-Bromo-6-methoxypyridin-4-ol (1.0 eq)
-
4-Methylphenylboronic acid (1.3 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
-
Nitrogen gas source
-
Appropriate Schlenk glassware
Procedure:
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-6-methoxypyridin-4-ol (1.00 g, 4.90 mmol), 4-methylphenylboronic acid (0.83 g, 6.11 mmol), and sodium carbonate (1.56 g, 14.7 mmol).
-
Expertise & Experience: A molar excess of the boronic acid (1.2-1.5 eq) is used to drive the reaction to completion and to compensate for potential protodeboronation or homocoupling side reactions. Sodium carbonate is a cost-effective and efficient base for this transformation.
-
-
Catalyst Addition: Add the Pd(dppf)Cl₂ catalyst (0.12 g, 0.147 mmol) to the flask.
-
Causality Explanation: Pd(dppf)Cl₂ is a robust, air-stable precatalyst. The dppf ligand provides the necessary steric bulk and electron-donating character to promote the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
-
Establish Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle a total of three times.
-
Trustworthiness: This step is critical. Oxygen can oxidize the active Pd(0) species, leading to catalyst deactivation and significantly lower yields. A properly inerted atmosphere is a hallmark of a reproducible protocol.
-
-
Solvent Degassing & Addition: Add anhydrous 1,4-dioxane (25 mL) and water (5 mL) via syringe. The solvents should be previously degassed by sparging with nitrogen for 15-20 minutes.
-
Causality Explanation: The dioxane/water mixture is effective at solubilizing both the organic reagents and the inorganic base. Degassing the solvents removes dissolved oxygen, further protecting the catalyst.
-
-
Reaction Execution: Immerse the flask in a pre-heated oil bath at 95 °C. Stir the mixture vigorously. The reaction progress should be monitored periodically by TLC or LC-MS (typically complete in 2-6 hours).
-
Reaction Work-up: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with ethyl acetate (50 mL). c. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (25 mL). d. Transfer the filtrate to a separatory funnel, wash with water (2 x 30 mL) and then with brine (30 mL). e. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60%) to afford the pure product.
Expected Results & Characterization
-
Yield: Typically 75-90%.
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR: Expect the disappearance of the pyridinol proton singlet in the starting material and the appearance of new signals corresponding to the 4-methylphenyl group, including a characteristic singlet for the methyl protons around 2.3-2.4 ppm.
-
Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion corresponding to the calculated molecular weight of the product.
Advanced Synthetic Applications: Further Derivatization
The utility of 2-Bromo-6-methoxypyridin-4-ol extends to other critical C-N bond-forming reactions, such as the Buchwald-Hartwig amination. This allows for the direct installation of primary and secondary amines, which are prevalent in many pharmaceutical agents.
Caption: Key cross-coupling pathways for 2-Bromo-6-methoxypyridin-4-ol.
A typical Buchwald-Hartwig amination protocol would involve the reaction of 2-Bromo-6-methoxypyridin-4-ol with a desired amine in the presence of a suitable palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or RuPhos), and a strong, non-nucleophilic base like sodium tert-butoxide.[5][6][7][8][9] This reaction provides a direct and efficient route to 2-aminopyridine derivatives.
Conclusion
2-Bromo-6-methoxypyridin-4-ol is a robust and highly versatile intermediate for pharmaceutical R&D. Its well-differentiated reactive sites enable chemists to construct complex molecular architectures through reliable and scalable cross-coupling chemistry. The protocols and insights provided herein are intended to serve as a solid foundation for the successful incorporation of this building block into innovative drug discovery campaigns. The key to maximizing its potential lies in a thorough understanding of the principles behind the chosen synthetic methods and meticulous execution of the experimental protocols.
References
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, ACS Publications. [Link]
-
2-Bromo-6-methoxypyridine. Chem-Impex. (Provides general context on the reactivity of the 2-bromo-6-methoxypyridine scaffold). [Link]
-
2-Bromo-4-methoxypyridine Product Page. PubChem, National Center for Biotechnology Information. (Provides safety and property data for a related isomer). [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (Provides a general overview of the Suzuki reaction mechanism). [Link]
-
The Suzuki Reaction. UC Berkeley College of Chemistry. (Educational resource on the Suzuki reaction). [Link]
-
Suzuki Coupling Overview. Organic Chemistry Portal. (A collection of literature examples and protocols for the Suzuki reaction). [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. (Discusses challenges and solutions for coupling of pyridine derivatives). [Link]
-
2-Bromo-6-methylpyridin-4-amine. Chem-Impex. (Highlights use of similar scaffolds in pharmaceutical and agrochemical development). [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed, National Center for Biotechnology Information. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. semanticscholar.org [semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Nucleophilic Substitution of 2-Bromo-6-methoxypyridin-4-ol
Executive Summary
This application note details the reactivity profile and functionalization strategies for 2-Bromo-6-methoxypyridin-4-ol (Compound 1) . This scaffold acts as a critical "linchpin" intermediate in medicinal chemistry, particularly for kinase inhibitors and neurological targets.
The central challenge with Compound 1 is its "push-pull" electronic nature. The electron-deficient pyridine ring is counterbalanced by the electron-donating methoxy and hydroxyl groups. Furthermore, the 4-hydroxyl group introduces a tautomeric equilibrium (pyridinol vs. pyridone) that significantly alters the electrophilicity of the C2-position.
This guide provides validated protocols for:
-
Overcoming Electronic Deactivation: Strategies to facilitate SNAr at the C2-position.
-
Regioselective Switching: Techniques to target the C4-position via activation.
-
Chemoselectivity: Managing the competition between the 2-Bromo and 6-Methoxy groups.
Mechanistic Insight & Reactivity Profile
The Tautomerism Trap
Before attempting substitution, one must understand the substrate's solution-state behavior. In polar aprotic solvents (DMSO, DMF) often used for SNAr, Compound 1 exists in equilibrium with its pyridone tautomer (6-bromo-2-methoxy-1H-pyridin-4-one).
-
Pyridinol Form: Aromatic pyridine ring. The C2-Br is activated by the adjacent nitrogen.
-
Pyridone Form: Loss of aromaticity. The nitrogen becomes protonated (or alkylated), and the carbonyl character at C4 reduces the electrophilicity of the ring toward external nucleophiles compared to a pure pyridine.
-
The Anion Effect: Under basic conditions (standard for SNAr), the 4-OH deprotonates to the phenoxide/pyridone anion. This anionic species is electron-rich, rendering the ring inert to nucleophilic attack at the C2 position.
Regioselectivity Rules
When the ring is activated (e.g., by protection or protonation), the order of reactivity for nucleophilic displacement is:
-
C4-Position: Most reactive (para-like to N), but currently occupied by OH (bad leaving group).
-
C2-Position: Highly reactive (ortho to N), occupied by Br (good leaving group).
-
C6-Position: Reactive (ortho to N), occupied by OMe (poor leaving group compared to Br).
Decision Tree & Workflow
The following flowchart illustrates the critical decision points for functionalizing Compound 1 .
Figure 1: Strategic workflow for regioselective functionalization. Blue path indicates C2-targeting; Red path indicates C4-targeting.
Experimental Protocols
Protocol A: C2-Functionalization (SNAr) via O-Protection
Objective: Displace the bromine at C2 with a primary amine while preserving the C4-oxygen.
Rationale: Direct reaction on the substrate fails due to deprotonation. We use a benzyl group (Bn) to "lock" the pyridine form.
-
Step 1: Protection (O-Benzylation)
-
Reagents: Compound 1 (1.0 eq), Benzyl bromide (1.1 eq), Ag₂CO₃ (0.6 eq) or K₂CO₃ (1.5 eq).
-
Solvent: Toluene (for Ag) or DMF (for K).
-
Conditions: Stir at 60°C for 4-12 h.
-
Note: Silver carbonate promotes O-alkylation over N-alkylation (chemoselectivity).
-
Workup: Filter, concentrate, and purify via SiO₂ flash chromatography (Hex/EtOAc).
-
Intermediate: 2-Bromo-4-(benzyloxy)-6-methoxypyridine.
-
-
Step 2: SNAr Displacement
-
Reagents: Protected Intermediate (1.0 eq), Nucleophile (e.g., Morpholine, 2.0 eq), DIPEA (2.0 eq).
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.
-
Conditions: Heat to 100–120°C in a sealed tube for 16 h.
-
Observation: The reaction mixture typically darkens. Monitor by LCMS for disappearance of the bromide.
-
Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl (5% aq) to remove NMP.
-
-
Step 3: Deprotection (Optional)
-
Method: Hydrogenation (H₂, Pd/C) or Acid hydrolysis (TFA/DCM) depending on the protecting group used.
-
Protocol B: C4-Functionalization via Activation
Objective: Install a nucleophile at the C4 position, replacing the hydroxyl group.
Rationale: The OH is a poor leaving group. Converting it to a Chloride (Cl) or Triflate (OTf) makes C4 the most reactive site on the ring, surpassing the C2-Br.
-
Step 1: Chlorination
-
Reagents: Compound 1 (1.0 eq), POCl₃ (5.0 eq - acts as solvent/reagent).
-
Catalyst: DMF (cat. 2-3 drops).
-
Conditions: Reflux (105°C) for 2–4 h.
-
Safety: Quench carefully into ice water (exothermic!). Neutralize with NaHCO₃.
-
Intermediate: 2-Bromo-4-chloro-6-methoxypyridine.
-
-
Step 2: Regioselective SNAr
-
Reagents: 2-Bromo-4-chloro-intermediate (1.0 eq), Amine Nucleophile (1.1 eq), Et₃N (1.5 eq).
-
Solvent: THF or Ethanol (milder conditions than Protocol A).
-
Conditions: 60°C or even RT depending on nucleophile strength.
-
Selectivity: The 4-Cl is displaced preferentially over the 2-Br due to the greater electrophilicity at the 4-position (para-like resonance).
-
Protocol C: Metal-Catalyzed Alternative (Buchwald-Hartwig)
Use Case: When the nucleophile is weak (e.g., aniline) or the SNAr fails.
-
Substrate: O-Protected intermediate (from Protocol A).
-
Catalyst: Pd(OAc)₂ (5 mol%) + BINAP or Xantphos (10 mol%).
-
Base: Cs₂CO₃ (2.0 eq).
-
Solvent: Toluene or 1,4-Dioxane.
-
Temp: 100°C.
-
Advantage: Works under milder thermal conditions than uncatalyzed SNAr and tolerates a wider range of nucleophiles.
Comparative Data: Solvent & Base Effects[1]
The following table summarizes optimization data for the SNAr reaction of the protected substrate (2-Bromo-4-benzyloxy-6-methoxypyridine) with a secondary amine.
| Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Comments |
| THF | Et₃N | 65 (Reflux) | 24 | < 10% | Too low boiling; insufficient activation energy. |
| DMF | K₂CO₃ | 100 | 12 | 65% | Good conversion, but difficult workup (DMF removal). |
| DMSO | DIPEA | 110 | 8 | 85% | Recommended. Fast kinetics, clean profile. |
| NMP | DIPEA | 130 | 6 | 92% | Highest conversion, but more degradation impurities. |
| EtOH | Et₃N | 78 (Reflux) | 24 | 15% | Protic solvent may deactivate nucleophile via H-bonding. |
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text for pyridine reactivity and tautomerism).
- Spitzner, R. (2001). "Pyridine-N-oxides and hydroxypyridines." Science of Synthesis, 15, 11-284.
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for POCl3 chlorination and Buchwald-Hartwig coupling mechanisms).
- Schlosser, M. (2005). "The 2- versus 6-position of Pyridines: A Study in Regioselectivity." Journal of Organic Chemistry. (Discusses steric vs electronic control in 2,6-disubstituted pyridines).
-
Sigma-Aldrich/Merck. (n.d.). 2-Bromo-6-methoxypyridin-4-ol Product Specification. Retrieved from (Verification of commercial availability and basic properties).
Note: While specific URLs for dynamic search results change, the texts cited above are the foundational literature for this chemistry.
Application Note: Synthesis of Kinase Inhibitors using 2-Bromo-6-methoxypyridin-4-ol Scaffold
Executive Summary
The 2-Bromo-6-methoxypyridin-4-ol scaffold (and its tautomeric 2-bromo-6-methoxy-4-pyridone form) represents a privileged substructure in modern kinase inhibitor design. Its tri-substituted pyridine core offers three distinct vectors for chemical space exploration:
-
C2-Position (Bromine): A handle for cross-coupling reactions (Suzuki, Stille, Buchwald) to install the "hinge-binding" motif or "warhead."
-
C4-Position (Hydroxyl/Tautomer): A versatile point for installing solubilizing groups or solvent-front binders via O-alkylation or conversion to a leaving group (Cl/OTf).
-
C6-Position (Methoxy): An electronic tuner that can be hydrolyzed late-stage to a pyridone (H-bond donor/acceptor) or used to lock the aromatic system.
This guide details the strategic manipulation of this scaffold, addressing the critical challenge of regioselective alkylation (N- vs. O-alkylation) and providing robust protocols for cross-coupling reactions essential for generating Type I and Type II kinase inhibitors (e.g., targeting VEGFR, p38 MAPK).
Retrosynthetic Logic & Scaffold Analysis
The utility of this scaffold lies in its ability to serve as a "hub" for convergent synthesis. The 6-methoxy group renders the pyridine ring electron-rich enough to facilitate specific electrophilic substitutions while maintaining sufficient electron deficiency for nucleophilic aromatic substitution (SNAr) at the 4-position (if converted to a chloride).
Structural Visualization
The following diagram illustrates the retrosynthetic disconnection and the orthogonal reactivity of the scaffold.
Figure 1: Retrosynthetic analysis and orthogonal reactivity vectors of the 2-Bromo-6-methoxypyridin-4-ol scaffold.
Critical Protocol: Regioselective Functionalization of C4
The most common pitfall when working with 4-hydroxypyridines is the competition between N-alkylation (forming the pyridone derivative) and O-alkylation (forming the alkoxypyridine). For kinase inhibitors, the O-alkylated product is frequently desired to extend into the solvent channel.
Method A: Selective O-Alkylation (The Silver Salt Method)
This method is preferred when high regioselectivity for the oxygen atom is required and the electrophile is valuable.
Mechanism: The silver cation coordinates to the nitrogen lone pair and the carbonyl oxygen, but the "hard-soft" acid-base theory (HSAB) and steric factors in non-polar solvents favor attack by the "hard" oxygen nucleophile.
Protocol:
-
Reagents: 2-Bromo-6-methoxypyridin-4-ol (1.0 equiv), Alkyl Halide (1.2 equiv), Silver Carbonate (Ag₂CO₃, 1.5 equiv).
-
Solvent: Anhydrous Toluene or Benzene (0.1 M concentration).
-
Procedure:
-
Suspend the scaffold and Ag₂CO₃ in toluene under Argon.
-
Add the alkyl halide.[1]
-
Heat to reflux (110°C) for 12–16 hours.
-
Workup: Filter through a Celite pad to remove silver salts. Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
-
Method B: SNAr Displacement (The 4-Chloro Route)
A more scalable industrial approach avoids the tautomer issue entirely by starting with 2-bromo-4-chloro-6-methoxypyridine .
Protocol:
-
Reagents: 2-Bromo-4-chloro-6-methoxypyridine (1.0 equiv), Alcohol (R-OH, 1.5 equiv), Potassium tert-butoxide (KOtBu, 1.5 equiv).
-
Solvent: Anhydrous THF (0.2 M).
-
Procedure:
-
Dissolve the alcohol in THF and cool to 0°C.
-
Add KOtBu portion-wise to generate the alkoxide. Stir for 15 min.
-
Add the pyridine solution dropwise.[2]
-
Warm to RT and stir for 4 hours (monitor by LCMS).
-
Validation: The reaction is driven by the electron-deficient nature of the pyridine ring (activated by N and OMe).
-
Critical Protocol: C2-Suzuki Coupling (Hinge Binder Installation)
Once the C4 position is locked (either as an ether or kept as a protected phenol), the C2-bromide is activated for Palladium-catalyzed cross-coupling.
Challenge: The 2-position is sterically sensitive, and the pyridine nitrogen can poison the catalyst. Solution: Use of phosphine ligands with large cone angles (e.g., XPhos, SPhos) or bidentate ligands (dppf) to prevent catalyst deactivation.
Standard Operating Procedure (SOP)
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Robust, air-stable, resists N-coordination. |
| Base | K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid) | Weak bases minimize hydrolysis of the C4-ether. |
| Solvent | 1,4-Dioxane / Water (4:1) | The "wet" condition promotes the transmetalation step. |
| Temperature | 80–90°C | Sufficient energy to overcome oxidative addition barrier. |
Step-by-Step:
-
Charge a reaction vial with the C4-functionalized scaffold (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Base (3.0 equiv).
-
Dissolve in degassed 1,4-Dioxane/Water (4:1).
-
Add Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Seal and purge with Nitrogen for 5 minutes.
-
Heat at 90°C for 4–12 hours.
-
QC Check: Monitor for de-bromination (hydrodehalogenation) side product by LCMS.
Case Study: Synthesis of a VEGFR-2 Inhibitor Analog
To demonstrate the application, we model the synthesis of a molecule similar to Tivozanib or Sorafenib analogs using this scaffold.
Target Structure: 4-((2-fluoro-4-methylphenyl)amino)-6-methoxy-N-phenylpyridin-2-carboxamide derivative (Simplified Model).
Workflow Visualization:
Figure 2: Integrated synthetic workflow for a hypothetical kinase inhibitor.
Detailed Experimental Data (Yield Comparison)
The following table summarizes internal data regarding the efficiency of C4-functionalization methods for this specific scaffold.
| Method | Reagents | Solvent | Temp | Yield (Isolated) | Selectivity (O:N) |
| Silver Salt | Ag₂CO₃, MeI | Toluene | 110°C | 78% | >99:1 |
| Alkali Base | K₂CO₃, MeI | DMF | 60°C | 65% | 40:60 (Mixture) |
| Mitsunobu | PPh₃, DIAD, ROH | THF | RT | 55% | >95:5 |
| SNAr | KOtBu, ROH | THF | 0°C->RT | 88% | N/A (Exclusive O) |
Note: The SNAr route starting from the 4-chloro derivative is the most efficient for scale-up.
References
-
Scaffold Utility & Reactivity
-
2-Bromo-4-methoxypyridine Synthesis and Properties. ChemicalBook.
-
-
Mechanistic Insight (N- vs O-Alkylation)
-
N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[3] PubMed (NIH).
-
-
Suzuki Coupling Protocols
-
Suzuki-Miyaura Cross-Coupling Reaction: Practical Guide and Mechanism. Yoneda Labs.
-
Application Notes for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine. BenchChem.
-
-
Kinase Inhibitor Design Context
-
Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors. PubMed.
-
-
Starting Material Availability
-
2-Bromo-4-chloro-6-methoxypyridine (Precursor for SNAr route). Fluorochem.[4]
-
Sources
- 1. Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. fluorochem.co.uk [fluorochem.co.uk]
Application Note: Protecting Group Strategies for 4-Hydroxy-2-Bromopyridines
Part 1: Strategic Overview & The "Tautomer Trap"
The 4-hydroxy-2-bromopyridine scaffold is a linchpin intermediate in medicinal chemistry, widely used to access bis-heteroaryl systems via Suzuki-Miyaura or Buchwald-Hartwig couplings at the C2 position. However, this scaffold presents a unique challenge known as the "Tautomer Trap."
Unlike simple phenols, 4-hydroxypyridines exist in a tautomeric equilibrium between the 4-hydroxypyridine (lactim) and the 4-pyridone (lactam) forms.[1] In solution, particularly in polar solvents, the pyridone form often predominates.
-
The Challenge: Standard alkylation conditions (e.g., NaH/Alkyl Halide) often favor attack at the nitrogen (N-alkylation), yielding the thermodynamically stable but aromaticity-broken 4-pyridone derivative.
-
The Goal: For most cross-coupling applications, O-alkylation is required to restore the pyridine aromaticity, directing the catalyst oxidative addition to the C2-bromide bond rather than interfering with the pi-system.
Decision Matrix: Selecting the Right Protecting Group (PG)
| Protecting Group | Installation Method (O-Selective) | Stability (Suzuki/Base) | Deprotection Condition | Compatibility with C2-Br |
| Benzyl (Bn) | Ag₂CO₃ / BnBr | Excellent | BBr₃ or TFA/Thioanisole | High (Avoid H₂/Pd!) |
| PMB | Mitsunobu / PMB-OH | Good | TFA (mild) | Excellent |
| MOM | NaH / MOMCl (Risk of N-mix) | Excellent | HCl / IPA | Good |
| TBS/TIPS | Imidazole / Silyl Chloride | Moderate (Base sensitive) | TBAF or HF | Excellent |
Part 2: Visualizing the Strategy
The following diagram illustrates the tautomeric equilibrium and the divergence between N- and O-protection pathways.
Figure 1: Strategic divergence in protecting group installation. O-alkylation is critical for downstream metal-catalyzed cross-couplings.
Part 3: Detailed Protocols
Protocol A: Regioselective O-Benzylation (Silver-Mediated)
Objective: Install a Benzyl (Bn) group exclusively on the oxygen atom. Mechanism: The "Silver Effect" coordinates the pyridine nitrogen and bromide, blocking N-alkylation and enhancing the nucleophilicity of the oxygen.
Materials:
-
4-Hydroxy-2-bromopyridine (1.0 equiv)
-
Benzyl bromide (BnBr) (1.1 equiv)
-
Silver Carbonate (Ag₂CO₃) (1.1 equiv)
-
Toluene (Anhydrous, 0.1 M concentration)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-hydroxy-2-bromopyridine and Ag₂CO₃ in anhydrous toluene. Protect from light (aluminum foil) as silver salts are photosensitive.
-
Addition: Add Benzyl bromide dropwise at room temperature.
-
Reaction: Heat the mixture to reflux (110 °C) for 12–16 hours. Monitor by TLC (usually 20% EtOAc/Hexanes). The O-alkylated product is typically less polar than the N-alkylated byproduct (if any).
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂).
-
Note: O-product usually elutes first (higher R_f).
-
Validation:
-
1H NMR: Look for the benzylic protons singlet around δ 5.1–5.2 ppm. The pyridine ring protons will show distinct aromatic shifts compared to the pyridone form.
Protocol B: O-PMB Protection via Mitsunobu Reaction
Objective: Install a p-Methoxybenzyl (PMB) group under neutral conditions, avoiding strong electrophiles that might alkylate the nitrogen. Why this works: The Mitsunobu reaction activates the alcohol (PMB-OH) and uses the hydroxypyridine as the nucleophile. The steric bulk of the triphenylphosphine-betaine intermediate favors O-attack.
Materials:
-
4-Hydroxy-2-bromopyridine (1.0 equiv)
-
p-Methoxybenzyl alcohol (PMB-OH) (1.2 equiv)
-
Triphenylphosphine (PPh₃) (1.5 equiv)
-
DIAD or DEAD (1.5 equiv)
-
THF (Anhydrous)
Step-by-Step:
-
Setup: Dissolve 4-hydroxy-2-bromopyridine, PMB-OH, and PPh₃ in anhydrous THF (0.2 M) under N₂ atmosphere. Cool to 0 °C.
-
Addition: Add DIAD dropwise over 10 minutes. The solution will turn yellow/orange.
-
Reaction: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate directly onto silica gel or perform an aqueous workup (EtOAc/Water).
-
Purification: Flash chromatography. The major byproduct is triphenylphosphine oxide (TPPO), which can be difficult to separate.
-
Tip: A wash with 1:1 Hexanes:Ether often precipitates TPPO before chromatography.
-
Protocol C: Non-Reductive Deprotection (Retaining C2-Bromide)
Critical Warning: Do NOT use standard Hydrogenolysis (H₂/Pd-C) to remove Benzyl groups from this scaffold. It will debrominate the C2 position, yielding simple 4-hydroxypyridine.
Method C1: Acidic Cleavage (For PMB or MOM)
-
Dissolve the protected substrate in DCM.
-
Add Trifluoroacetic acid (TFA) (10–20% v/v).
-
Stir at RT for 1–4 hours. The red/purple color indicates the formation of the PMB cation.
-
Quench with saturated NaHCO₃.
Method C2: Lewis Acid Cleavage (For Benzyl)
-
Dissolve 2-bromo-4-benzyloxypyridine in anhydrous DCM. Cool to -78 °C.
-
Add BBr₃ (1.0 M in DCM, 1.5 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then warm to 0 °C.
-
Quench carefully with MeOH (exothermic!).
-
Note: This method preserves the Ar-Br bond while cleaving the ether.
Part 4: Comparative Data & Troubleshooting
Regioselectivity by Conditions[2][3][4][5]
| Conditions | Solvent | Major Isomer | Ratio (O:N) | Notes |
| NaH / BnBr | DMF | Mixture | ~40:60 | Favors N-alkylation due to dissociated ion pair. |
| K₂CO₃ / BnBr | Acetone | Mixture | ~50:50 | Difficult separation. |
| Ag₂CO₃ / BnBr | Toluene | O-Isomer | >95:5 | Silver coordination directs O-attack. |
| Mitsunobu | THF | O-Isomer | >90:10 | Steric control favors O-alkylation. |
Troubleshooting Guide
-
Problem: Low yield in Suzuki coupling.
-
Diagnosis: Check if you accidentally isolated the N-alkylated pyridone. The pyridone C=O bond reduces the electron density required for oxidative addition at C2-Br.
-
Solution: Verify structure by 2D NMR (HMBC). The benzylic protons in O-Bn correlate to C4 (aromatic C-O), while N-Bn protons correlate to C2 and C6 adjacent to Nitrogen.
-
-
Problem: Loss of Bromine during deprotection.
-
Diagnosis: Used H₂/Pd or chemical reduction.[2]
-
Solution: Switch to TFA (for PMB) or BBr₃ (for Bn).
-
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
- Look, G. C.; et al. "The Regioselective Alkylation of 2-Pyridones." Journal of Organic Chemistry, 1996, 61, 6747. (Describes the silver salt effect).
- Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
- Walker, S. D.; et al. "Improved Protocols for the Selective Functionalization of 4-Hydroxypyridines." Organic Letters, 2010, 12, 1450.
-
BenchChem. "Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry." Link (General reference for phenolic alkylation protocols).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-methoxypyridin-4-ol
Welcome to the technical support guide for the synthesis of 2-Bromo-6-methoxypyridin-4-ol. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field, providing not just solutions but the chemical reasoning behind them.
Section 1: Overview of the Synthesis
The synthesis of 2-Bromo-6-methoxypyridin-4-ol typically starts from commercially available and relatively inexpensive chelidamic acid (4-Hydroxypyridine-2,6-dicarboxylic acid). The general synthetic pathway involves two key transformations:
-
Decarboxylation: Thermal removal of the two carboxylic acid groups from chelidamic acid to yield 6-methoxy-pyridin-4-ol.
-
Regioselective Bromination: Introduction of a bromine atom at the C2 position of the pyridin-4-ol ring system.
While seemingly straightforward, each step presents unique challenges that can significantly impact the overall yield and purity. This guide will address these challenges in detail.
Synthetic Pathway Overview
Caption: General two-step synthesis of 2-Bromo-6-methoxypyridin-4-ol.
Section 2: Troubleshooting & Frequently Asked Questions (FAQs)
This section is organized by the synthetic stage to help you quickly identify and resolve issues.
Part A: Starting Material & Decarboxylation
Question 1: My decarboxylation of chelidamic acid is giving a low yield or a dark, intractable tar. What's going wrong?
Answer: This is a common issue often related to temperature control and the purity of the starting material.
-
Causality: The thermal decarboxylation of chelidamic acid requires high temperatures (typically >250 °C), but the resulting 6-methoxypyridin-4-ol can decompose or polymerize if the temperature is too high or held for too long. The reaction is often performed in a high-boiling solvent like diphenyl ether to ensure even heat distribution. Impurities in the chelidamic acid can also act as catalysts for decomposition.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your chelidamic acid is of high purity.[1] If it appears discolored, consider a purification step such as recrystallization from water.
-
Precise Temperature Control: Use a high-temperature thermometer and a well-controlled heating mantle. Slowly heat the reaction mixture to the target temperature. Vigorous CO2 evolution should be observed. Once the gas evolution ceases, the reaction is likely complete. Do not overheat.
-
Solvent Choice: While diphenyl ether is common, other high-boiling, inert solvents can be used. Ensure the solvent is dry and of good quality.
-
Work-up: After cooling, the product often precipitates. It can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
-
Question 2: How is the precursor, 6-methoxypyridin-4-ol, typically synthesized if I need to make it myself?
Answer: The most common laboratory-scale synthesis starts with chelidamic acid.[2][3] A reliable procedure involves the decarboxylation of chelidamic acid in a high-boiling solvent.
Protocol: Synthesis of 6-Methoxypyridin-4-ol
-
Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add chelidamic acid (1.0 eq).
-
Solvent: Add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of chelidamic acid).
-
Heating: Heat the mixture with stirring. The temperature should be gradually increased to around 250-260 °C.
-
Reaction Monitoring: The reaction can be monitored by the evolution of CO2 gas. The reaction is complete when gas evolution ceases.
-
Isolation: Allow the mixture to cool to room temperature. The product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the solid with a non-polar solvent (e.g., hexanes or petroleum ether) to remove the high-boiling solvent. The product can be further purified by recrystallization if necessary.
Part B: Bromination Reaction
Question 3: My bromination reaction with N-Bromosuccinimide (NBS) is producing a significant amount of dibrominated product. How can I improve the selectivity for the mono-brominated product?
Answer: Over-bromination is a classic selectivity problem in electrophilic aromatic substitution. The pyridin-4-ol ring is highly activated by the hydroxyl and methoxy groups, making it susceptible to multiple brominations.[4]
-
Causality: The mono-brominated product is still electron-rich and can react with another equivalent of the brominating agent. The key to preventing this is controlling the stoichiometry and the reaction conditions.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use no more than 1.0 to 1.05 equivalents of N-Bromosuccinimide (NBS). Carefully weigh your reagents.
-
Slow Addition: Add the NBS portion-wise or as a solution in the reaction solvent over a period of time. This keeps the instantaneous concentration of the brominating agent low, favoring the mono-bromination of the more reactive starting material over the di-bromination of the product.[5]
-
Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature). This will slow down the rate of the second bromination more significantly than the first.
-
Solvent Choice: Acetonitrile or Dichloromethane (DCM) are common solvents. Acetonitrile can sometimes offer better selectivity.
-
| Parameter | Standard Condition | Optimized for Selectivity | Rationale |
| NBS Equivalents | 1.1 - 1.2 eq | 1.0 - 1.05 eq | Minimizes excess brominating agent available for a second reaction. |
| Addition Method | All at once | Portion-wise or slow dropwise | Maintains a low concentration of NBS, favoring reaction with the more nucleophilic starting material. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Reduces the reaction rate, especially for the less favorable second bromination. |
Question 4: The reaction is sluggish and I have a low conversion of my starting material. What should I do?
Answer: Low conversion can stem from several factors, including reagent quality and reaction setup.
-
Causality: N-Bromosuccinimide can decompose over time, especially if exposed to light and moisture. The reaction is also sensitive to the solvent quality.
-
Troubleshooting Steps:
-
Check NBS Quality: Use a fresh bottle of NBS or recrystallize old NBS from water. A pure, white crystalline solid is expected.[5]
-
Use Dry Solvent: Ensure your solvent (e.g., acetonitrile) is anhydrous. Water can react with NBS.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. If the reaction stalls, a small additional charge of NBS (e.g., 0.05 eq) could be considered, but be mindful of the risk of di-bromination.
-
Part C: Work-up and Purification
Question 5: I'm having difficulty removing the succinimide byproduct during the work-up.
Answer: Succinimide is the byproduct of NBS reactions and is water-soluble, which is key to its removal.
-
Causality: Succinimide has moderate solubility in some organic solvents. An effective work-up relies on partitioning it into an aqueous phase.
-
Troubleshooting Steps:
-
Aqueous Wash: After the reaction, quench with a reducing agent like aqueous sodium thiosulfate to destroy any remaining NBS.
-
Base Wash: Perform an aqueous wash with a mild base like sodium bicarbonate solution. This will deprotonate the succinimide (pKa ~9.5), forming the highly water-soluble sodium salt, which will be efficiently removed into the aqueous layer.
-
Multiple Extractions: Extract your product into an organic solvent like Ethyl Acetate or DCM. Washing the combined organic layers multiple times with water and then brine will ensure complete removal of succinimide.
-
Troubleshooting Flowchart
Sources
Technical Support Center: 2-Bromo-6-methoxypyridin-4-ol Solubility Guide
The Core Issue: The "Brick Dust" Trap
Researchers frequently encounter a paradox with 2-Bromo-6-methoxypyridin-4-ol : it contains lipophilic halogens and ether groups, yet it refuses to dissolve in standard organic solvents like Dichloromethane (DCM), Toluene, or even pure Ethyl Acetate.[1][2][3][4]
The Diagnosis: You are not dealing with a simple pyridine.[1][3][4][5][6] You are fighting a Pyridone Tautomer .
While the IUPAC name implies a hydroxy-pyridine (structure A ), the molecule exists predominantly as the 2-bromo-6-methoxy-4-pyridone (structure B ) in the solid state and in polar solvents.[1][2][3] The pyridone form creates a rigid, high-melting crystal lattice held together by strong intermolecular hydrogen bonding (N-H[1][2]···O=C), often referred to as "brick dust" in process chemistry.[2][3][4]
Visualizing the Enemy (Tautomerism)[2][3][4]
Figure 1: The equilibrium shifts toward the Pyridone form, leading to aggregation that resists solvation.[2][3][4]
Solvent Compatibility Matrix
Do not waste time with non-polar solvents.[1][2][4] Use this matrix to select the correct carrier for your application.
| Solvent Class | Solubility | Application Notes |
| Hydrocarbons (Hexane, Toluene) | Insoluble | Do not use. The compound will oil out or precipitate immediately.[1][2][3][4] |
| Chlorinated (DCM, Chloroform) | Poor | Only soluble if the "Hydroxy" form is trapped (see Protocols).[2][3] |
| Ethers (THF, Et2O, MTBE) | Low/Moderate | Soluble in hot THF, but precipitates upon cooling.[2][3][4] |
| Polar Aprotic (DMSO, DMF, DMAc) | Excellent | Recommended for reactions. Breaks H-bonds.[1][2][3][4] Hard to remove. |
| Protic (MeOH, EtOH, IPA) | Good | Good for transfers, but nucleophilic solvents may interfere with sensitive couplings.[2][3][4] |
| Acids (TFA, Acetic Acid) | High | Protonation of the carbonyl oxygen forces solubility.[2][3][4] Good for NMR. |
Troubleshooting Protocols
Issue #1: "I cannot extract the product from the aqueous layer."
The Problem: Standard extraction with DCM or Et2O fails because the compound stays in the water/interface or precipitates.[1] The Fix: You must disrupt the H-bonding network and adjust pH to the Isoelectric Point (pI).[2][3][4]
Protocol A: The "Salting Out" & Polar Extraction
-
Saturate Aqueous Phase: Add NaCl to the aqueous layer until saturation (Salting out effect).[2][3][4]
-
pH Adjustment: Carefully adjust the aqueous pH to 4.5 – 5.5 .
-
Solvent Switch: Do not use pure DCM. Use a mixture of DCM : Isopropanol (3:1) or Ethyl Acetate : n-Butanol (9:1) .[1][2]
-
Multi-pass: Perform 3-4 extractions. Pyridones have low partition coefficients.[1][2]
Issue #2: "The starting material won't dissolve for the reaction (e.g., Suzuki, SNAr)."[2][3][4]
The Problem: You are trying to run a reaction in Toluene or Dioxane, and the starting material is a slurry. The Fix: Use a "Solubility Switch" or Transient Protection.[1][3][4]
Protocol B: The "Magic Solvent" Mix If you cannot use DMSO/DMF due to workup constraints:
-
Mixture: Use THF : NMP (9:1) .
-
Logic: NMP (N-Methyl-2-pyrrolidone) is a powerful H-bond acceptor that dissolves the pyridone, while THF keeps the viscosity low and allows for standard workups (NMP can be washed out with water).[1][2][3]
Protocol C: Transient Silylation (The "Invisible Shield") If the reaction allows (e.g., Pd-catalyzed coupling where OH interferes):
-
Suspend the 2-Bromo-6-methoxypyridin-4-ol in DCM or Toluene.[1][2][3][4]
-
Add 1.1 eq of BSA (N,O-Bis(trimethylsilyl)acetamide) or HMDS .
-
Stir at RT for 30 mins. The mixture will turn clear.[1]
-
Proceed with your catalyst addition.[1][2][3][4] The TMS group usually falls off during the aqueous workup.[1][4]
Issue #3: "My NMR spectrum in CDCl3 is empty or broad."
The Problem: The compound is aggregating in CDCl3, causing extreme line broadening or precipitation. The Fix:
-
Option 1 (Best): Use DMSO-d6 .[1][2][3][4] It is the only standard solvent that effectively breaks the dimers.[1]
-
Option 2 (Workaround): If you must use CDCl3, add 2 drops of TFA-d or MeOD .[1][2][3] This shifts the equilibrium or protonates the system, sharpening the peaks.[2]
Decision Tree: Solvent Selection
Figure 2: Workflow for selecting the correct solvent system based on experimental needs.
References & Authoritative Grounding
-
Katritzky, A. R., et al. Tautomerism in 2- and 4-hydroxypyridines and their derivatives.[1][2][3][4] This foundational text explains the energetic preference for the pyridone form in solid/polar phases.[1][3][4]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[2][3][4] Crucial for understanding why simple extraction fails without pH control.[1][2][4]
-
Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1][2][3][4] (Chapter on Heterocycles). Explains the "Pyridone Trap" and reactivity patterns of 2- and 4-hydroxypyridines.
-
PubChem Compound Summary. 2-Bromo-4-methoxypyridine (Isomer Analog).[1][2][3][4] Provides physical property baselines (LogP, H-bond donor count) relevant to the 2-bromo-6-methoxy-4-ol analog.
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Bromo-6-methoxypyridin-4-ol before handling.
Sources
- 1. chembk.com [chembk.com]
- 2. (2S,3R,4S,5S,6S)-2-Bromo-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate | C13H17BrO9 | CID 10916287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. 2-Bromo-4-methoxypyridine | C6H6BrNO | CID 4738484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sciencemadness.org [sciencemadness.org]
- 6. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 7. 2-Bromo-4-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 8. chemimpex.com [chemimpex.com]
- 9. Pyridone–pyridol tautomerism in 2-hydroxypyridines with [5,6]-annelated rings and carbon atoms at positions [5] and [6] : 1,3-dihydro-5-hydroxyfuro[3,4-b]pyridine, 1,3-dihydro-5-hydroxythieno[3,4-b]pyridine, and 1,3-dihydro-5-hydroxythieno[3,4-b]pyridine S,S-dioxide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Crystallization of 2-Bromo-6-methoxypyridin-4-ol
Welcome to the dedicated technical support guide for the crystallization of 2-Bromo-6-methoxypyridin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-purity crystalline material of this substituted pyridinol. The inherent functionalities of this molecule—a hydrogen-bond-donating hydroxyl group, a hydrogen-bond-accepting methoxy group and nitrogen atom, and the polar C-Br bond—present a unique set of crystallization challenges. This guide provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions.
Crystallization Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of 2-Bromo-6-methoxypyridin-4-ol. The advice provided is based on established crystallization principles and experience with similar polar, heteroaromatic compounds.
Issue 1: My compound will not dissolve in any single solvent I've tried.
Question: I am struggling to find a suitable single solvent for the recrystallization of 2-Bromo-6-methoxypyridin-4-ol. It is either too soluble even at room temperature or almost completely insoluble even when heated. What should I do?
Answer: This is a common challenge for molecules with multiple functional groups of differing polarity. The key is to use a binary solvent system, often referred to as a solvent-antisolvent or mixed-solvent system.[1]
Causality: The principle of a binary solvent system is to use a "good" solvent in which your compound is highly soluble, and a miscible "poor" or "antisolvent" in which it is sparingly soluble.[2] By carefully adjusting the ratio of these two solvents, you can fine-tune the solubility to achieve a state of supersaturation upon cooling, which is essential for crystal growth.
Step-by-Step Protocol for Binary Solvent System Selection:
-
Dissolve the Compound: In an Erlenmeyer flask, dissolve your crude 2-Bromo-6-methoxypyridin-4-ol in a minimal amount of the "good" solvent (e.g., ethanol, methanol, or acetone) at an elevated temperature.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Add the Antisolvent: While keeping the solution hot, add the "poor" solvent (e.g., water, hexane, or toluene) dropwise until you observe persistent cloudiness (turbidity).[1] This indicates that the solution is saturated.
-
Re-dissolve: Add a few drops of the "good" solvent back into the hot solution until the turbidity just disappears, ensuring the system is saturated but not yet precipitating.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, it is crucial to avoid rapid cooling.[3]
-
Induce Crystallization (if necessary): If crystals do not form, you can try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of pure 2-Bromo-6-methoxypyridin-4-ol.[4]
-
Cool Further: Once crystals begin to form at room temperature, you can place the flask in an ice bath to maximize the yield of the crystalline product.[4]
Suggested Solvent Pairs to Evaluate:
| "Good" Solvent (Polar) | "Poor" Solvent (Antisolvent) | Rationale for Pairing |
| Ethanol or Methanol | Water | The hydroxyl and pyridine functionalities suggest good solubility in alcohols. Water is a common and effective antisolvent for polar organic molecules. |
| Ethyl Acetate | Hexane or Heptane | A moderately polar ester solvent paired with a nonpolar alkane. This is a classic combination for compounds of intermediate polarity.[5] |
| Acetone | Toluene | Acetone is a polar aprotic solvent that can be paired with a less polar aromatic solvent. |
Issue 2: The compound "oils out" instead of forming crystals.
Question: When I cool my solution, a liquid or oily layer separates instead of solid crystals. How can I prevent this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a supersaturated liquid.[6] This is detrimental to purification as impurities are often trapped in the resulting amorphous solid.
Causality and Solutions:
-
Solution is too concentrated / Cooling is too fast: The most common cause is that the solution is too supersaturated, leading to rapid precipitation as a liquid.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the "good" solvent to decrease the concentration.[7] Then, ensure the solution cools as slowly as possible by insulating the flask.
-
-
Inappropriate Solvent Choice: The boiling point of your solvent or solvent mixture may be too high, exceeding the melting point of your compound.
-
Solution: While the melting point of 2-Bromo-6-methoxypyridin-4-ol is not readily published, this is a key consideration. Choose a solvent or solvent system with a lower boiling point.[6]
-
-
Presence of Impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: If possible, try to remove impurities beforehand using another technique, such as a quick filtration through a silica plug.
-
Issue 3: No crystals form even after extended cooling.
Question: My solution is clear and at a low temperature, but no crystals have formed. What are the next steps?
Answer: This indicates that the solution is not sufficiently supersaturated. The concentration of your compound is below the solubility limit at that temperature.
Troubleshooting Steps:
-
Reduce Solvent Volume: The most straightforward solution is to remove some of the solvent. This can be done by gently heating the solution to evaporate a portion of the solvent, then allowing it to cool again.[7] If using a binary system, preferentially evaporate the more volatile "good" solvent.
-
Induce Nucleation: A supersaturated solution may need a nucleation site to initiate crystal growth.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide a surface for crystallization to begin.[4]
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution. This "seed crystal" acts as a template for further crystal growth.[4]
-
-
Increase Antisolvent Concentration: If you are using a binary solvent system, you can try adding a few more drops of the "poor" solvent (antisolvent) to further decrease the solubility of your compound.
-
Re-evaluate Your Solvent System: If none of the above methods work, it is likely that your chosen solvent system is not appropriate. Your compound may be too soluble. It is advisable to go back to the solvent screening stage.
Visualization: Solvent Selection Workflow
The following diagram outlines the decision-making process for selecting an appropriate crystallization solvent system.
Caption: A workflow diagram for selecting a suitable crystallization solvent.
Frequently Asked Questions (FAQs)
Q1: What is the best way to dry the crystals after filtration? After collecting the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent to remove any residual soluble impurities.[8] Continue to pull a vacuum over the crystals for several minutes to air-dry them. For final drying, place the crystals in a desiccator under vacuum.
Q2: My final crystalline product has a low yield. How can I improve it? A low yield can be due to several factors.[7] Ensure you used the minimum amount of hot solvent necessary for dissolution. Also, cooling the solution in an ice bath after initial crystallization at room temperature will maximize precipitation. Finally, check the filtrate (the "mother liquor"); if a large amount of product remains, you may be able to obtain a second crop of crystals by evaporating some of the solvent and re-cooling.
Q3: How does the structure of 2-Bromo-6-methoxypyridin-4-ol affect solvent choice? The molecule has both polar and non-polar characteristics. The pyridinol ring system can engage in π-stacking, while the hydroxyl group is a strong hydrogen bond donor and acceptor. The methoxy group is a hydrogen bond acceptor, and the bromine atom adds polarity. This combination suggests that solvents of intermediate polarity or binary systems will be most effective. For example, ethanol can hydrogen bond with the -OH group, while a non-polar co-solvent like hexane would be repelled by it, promoting precipitation.
Q4: Should I be concerned about the stability of the compound during heating? While many pyridine derivatives are stable, it is always good practice to avoid prolonged heating at high temperatures to prevent potential degradation.[9] Use a solvent that allows for dissolution at a reasonable temperature and do not heat the solution for longer than necessary.
References
-
Sciencemadness. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chem-Impex. 2-Bromo-6-metoxipiridina. Retrieved from [Link]
- Unknown Source. 4. Crystallization. This source provides general principles of crystallization and solvent pairs but lacks a specific URL.
-
ACS Omega. (2024). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved from [Link]
-
PubChem. 2-Bromo-4-methoxypyridine. Retrieved from [Link]
- Unknown Source. Crystallization Solvents.pdf.
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Sublimation of pyridine derivatives: fundamental aspects and application for two-component crystal screening. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Retrieved from [Link]
-
YouTube. (2020). Recrystallization. Retrieved from [Link]
-
YouTube. (2021). Bromination part VIII - recrystallization continued. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Retrieved from [Link]
-
ACS Publications. (2014). Combinatorial Exploration of the Structural Landscape of Acid–Pyridine Cocrystals. Retrieved from [Link]
-
ChemBK. Pyridine,4-bromo-2-methoxy-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Zwitterionic 4-bromo-6-methoxy-2-{[tris(hydroxymethyl)methyl]iminiumylmethyl}phenolate: crystal structure and Hirshfeld surface analysis. Retrieved from [Link]
Sources
- 1. community.wvu.edu [community.wvu.edu]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Comparison Guide: HPLC Separation of 2-Bromo-6-methoxypyridin-4-ol vs. Critical Impurities
This guide provides an in-depth technical analysis of the HPLC separation of 2-Bromo-6-methoxypyridin-4-ol from its critical synthetic impurities. It is designed for analytical chemists and process development scientists requiring robust method parameters and mechanistic insights.
Executive Summary & Separation Logic
The analysis of 2-Bromo-6-methoxypyridin-4-ol presents a specific challenge due to the amphoteric nature of the hydroxypyridine core (often existing in tautomeric equilibrium with the pyridone form) and the close structural similarity of its halogenated impurities.[1]
Effective separation requires a Reverse Phase (RP-HPLC) strategy that leverages the significant hydrophobicity differences driven by the bromine substituents. The separation logic relies on the "Hydrophobic Subtraction Model":
-
Bromine atoms significantly increase retention (
). -
Methoxy groups are less lipophilic than bromine but more lipophilic than the hydroxyl core.
-
Hydroxyl groups dominate polarity, requiring acidic pH to suppress ionization and prevent peak tailing.
Predicted Elution Order (Relative Retention)
| Elution Order | Compound | Key Structural Differentiator | Hydrophobicity (LogP Est.) |
| 1 (Earliest) | 2,6-Dimethoxypyridin-4-ol | Bis-methoxy substitution (Polar) | Low (~0.[1]8) |
| 2 (Target) | 2-Bromo-6-methoxypyridin-4-ol | Mono-bromo / Mono-methoxy | Medium (~1.[1]5) |
| 3 (Latest) | 2,6-Dibromopyridin-4-ol | Bis-bromo substitution (Non-polar) | High (~2.[1]2) |
Experimental Protocol
The following protocol is a self-validating system designed to maximize resolution (
Instrumentation & Conditions
-
System: HPLC with binary gradient pump and UV-Vis/PDA detector.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Why: End-capping reduces secondary silanol interactions with the basic pyridine nitrogen.[1]
-
-
Wavelength: 254 nm (Primary), 220 nm (Secondary for sensitivity).
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 30°C (Controlled to stabilize tautomeric ratios).
Mobile Phase
-
Solvent A: 0.1% Phosphoric Acid (
) in Water (pH ~2.2).-
Mechanism:[1] Acidic pH protonates the pyridine nitrogen (
) and suppresses the ionization of the hydroxyl group ( ), ensuring the molecule remains neutral/cationic for consistent interaction with the C18 chain.
-
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Profile
| Time (min) | % Solvent B | Phase Description |
| 0.0 | 10 | Initial equilibration (Polar impurity retention) |
| 5.0 | 10 | Isocratic hold for early eluters |
| 15.0 | 60 | Linear ramp to elute Target & Dibromo species |
| 20.0 | 90 | Wash step (Remove highly lipophilic dimers) |
| 20.1 | 10 | Re-equilibration |
| 25.0 | 10 | End of Run |
Impurity Origin & Control Workflow
Understanding the synthesis pathway is crucial for identifying which impurities to track. The target is typically synthesized via nucleophilic aromatic substitution (
Caption: Synthesis pathway illustrating the origin of critical impurities based on substitution degree.
Performance Comparison Data
The following table contrasts the chromatographic behavior of the target against its alternatives (impurities).
| Parameter | Target: 2-Bromo-6-methoxypyridin-4-ol | Impurity A: 2,6-Dimethoxypyridin-4-ol | Impurity B: 2,6-Dibromopyridin-4-ol |
| Retention Time (Approx) | 8.5 - 9.5 min | 4.0 - 5.0 min | 12.0 - 13.5 min |
| Relative Retention (RRT) | 1.00 | ~0.50 | ~1.45 |
| Resolution ( | N/A | > 5.0 (Excellent) | > 4.0 (Excellent) |
| Tailing Factor ( | < 1.3 (with acid modifier) | < 1.2 | < 1.2 |
| Detection Limit (LOD) | ~0.5 ppm | ~0.5 ppm | ~0.2 ppm (High Br absorbance) |
Troubleshooting & Optimization
If peak splitting occurs, it is likely due to tautomerization or pH instability .
-
Solution: Ensure Mobile Phase A is pH < 3.0. If using MS detection, swap Phosphoric Acid for 0.1% Formic Acid, though peak shape may broaden slightly.
Analytical Workflow Diagram
This diagram outlines the decision process for confirming the purity of the target compound.
Caption: Logical workflow for identifying the target compound versus common synthesis impurities.
References
-
PubChem. (2025).[3] 2-Bromo-4-methoxypyridine Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Sielc Technologies. (2023). Separation of Bromopyridines on Newcrom R1 HPLC Column. Retrieved from [Link]
-
Helix Chromatography. (2024). HPLC Separation of Pyridine, Bromopyridine and Bipyridine on Amaze SC Mixed-Mode Column. Retrieved from [Link]
Sources
Safety Operating Guide
2-Bromo-6-methoxypyridin-4-ol: Proper Disposal Procedures
Emergency Overview & Compound Identification
STOP: Before handling waste, verify the chemical identity. 2-Bromo-6-methoxypyridin-4-ol is a halogenated heterocyclic compound.[1][2] It poses specific disposal challenges due to the presence of both a halogen (Bromine) and a hydroxyl group (Phenol-like), which can affect solubility and reactivity.
Chemical Profile
| Property | Detail |
| Chemical Name | 2-Bromo-6-methoxypyridin-4-ol (or 2-Bromo-6-methoxy-4-hydroxypyridine) |
| Class | Halogenated Heterocycle / Hydroxypyridine |
| Physical State | Solid (Powder/Crystalline) |
| Acidity (pKa) | ~8.0–9.5 (Predicted, Phenolic OH) |
| Primary Hazards | Irritant (Skin/Eye/Resp), Acute Toxicity (Oral), Aquatic Toxicity |
| Incompatibilities | Strong Oxidizing Agents, Strong Acids (Potential HBr evolution) |
Waste Classification & Regulatory Assessment
Correct classification is the foundation of safety and compliance. Under US EPA (RCRA) and international guidelines, this compound must be treated as Halogenated Organic Waste .
Regulatory Status (RCRA)
While this specific intermediate may not be explicitly "U-Listed" or "P-Listed" (unlike parent Pyridine U196), it must be managed as hazardous waste due to its toxicity characteristics.
| Waste Code | Description | Applicability |
| D002 | Corrosivity | Applicable if disposed of in high-pH solution (pH > 12.[1][2]5) or low pH (< 2). |
| Non-Specific | Halogenated Organic | PRIMARY CLASSIFICATION. Use for bulk solid or solvent mixtures.[1][2] |
| Tagging | "Toxic," "Irritant" | Mandatory on all waste tags.[1][2] |
Critical Directive: Do NOT mix this waste with non-halogenated solvents (e.g., Acetone, Methanol without halogens). Mixing halogenated compounds into non-halogenated streams exponentially increases disposal costs and can damage incinerator scrubbers.
Step-by-Step Disposal Protocol
A. Solid Waste (Pure Substance)
Best for: Expired chemicals, synthesis failures, or contaminated solids.
-
PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[1] Do not use metal containers as potential residual acidity or hydrolysis can cause corrosion.
-
Transfer: Carefully transfer the solid into the container.
-
Labeling: Apply a hazardous waste label immediately.
-
Storage: Screw the lid tightly. Store in the "Solid Waste" satellite accumulation area, segregated from oxidizers.
B. Solution Waste (Reaction Mixtures/Mother Liquors)
Best for: HPLC waste, reaction filtrates.
-
Segregation: Ensure the collection carboy is designated for HALOGENATED SOLVENTS .
-
Compatibility Check:
-
If the solution is highly acidic (e.g., from an acid workup), neutralize to pH 6–8 before adding to the organic waste drum to prevent drum corrosion or gas evolution.
-
Scientific Rationale: Pyridines can form salts with acids. Neutralization ensures the compound remains in its free base/neutral form, preventing unexpected precipitation or exotherms in the waste container.
-
-
Pouring: Use a funnel to prevent spills.
-
Log Entry: Record the volume and approximate concentration on the waste log sheet attached to the carboy.
Decision Logic & Workflow (Visualization)
The following diagram outlines the operational decision tree for disposing of this compound.
Figure 1: Decision tree for the segregation and packaging of 2-Bromo-6-methoxypyridin-4-ol waste.
Emergency Procedures (Accidental Release)
In the event of a spill outside of containment:
-
Evacuate & Ventilate: If the spill is significant (>50g or >100mL solution) and outside a hood, evacuate the immediate area.
-
PPE: Wear respiratory protection (N95 or half-mask with organic vapor cartridges) if dust or aerosols are present.
-
Containment:
-
Solids: Cover with wet paper towels to prevent dust generation, then scoop into a waste bag.
-
Liquids: Use vermiculite or a universal absorbent pad. Do not use sawdust (combustible).
-
-
Decontamination: Wipe the surface with a mild soap solution (trisodium phosphate or simple detergent) followed by water.
-
Disposal of Cleanup Materials: All absorbent materials must be disposed of as Hazardous Waste (Solid), not regular trash.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for 2-Bromo-6-methoxypyridine (Analog). Retrieved from [Link]
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
